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Introduction

HPN-01 is a selective inhibitor of the IkB kinase (IKK) complex, which plays a crucial role in the
activation of the nuclear factor-kappa B (NF-kB) signaling pathway.[1][2][3][4] This pathway is a
key regulator of inflammation and is implicated in the pathogenesis of numerous chronic
inflammatory diseases, including non-alcoholic steatohepatitis (NASH). HPN-01 is currently
under development by Hepanova for the treatment of NASH and has entered Phase I clinical
trials.[5][6] Preclinical evidence suggests that inhibition of the IKK/NF-kB axis can ameliorate
liver steatosis, inflammation, and fibrosis, making HPN-01 a promising therapeutic candidate
for NASH and other inflammatory conditions.[6]

These application notes provide an overview of HPN-01, its mechanism of action, and
protocols for its use in animal studies, based on available information.

Mechanism of Action: IKK/NF-kB Signhaling Pathway

The IKK complex consists of two catalytic subunits, IKKa and IKK[3, and a regulatory subunit,
NEMO (NF-kB essential modulator). In the canonical NF-kB pathway, pro-inflammatory stimuli,
such as cytokines or pathogen-associated molecular patterns, lead to the activation of the IKK
complex. Activated IKK then phosphorylates the inhibitory protein IkBa, targeting it for
ubiquitination and subsequent proteasomal degradation. The degradation of IkBa releases the
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NF-kB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the
transcription of a wide range of pro-inflammatory genes.

HPN-01, as a selective IKK inhibitor, blocks the phosphorylation of IkBa, thereby preventing
NF-kB activation and the subsequent inflammatory cascade. This mechanism is central to its
therapeutic potential in inflammatory diseases like NASH.
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Figure 1: HPN-01 Mechanism of Action

Quantitative Data

Specific dosage information for HPN-01 in animal studies is not publicly available at this time.
However, the following tables provide relevant in vitro potency data for HPN-01 and in vivo
dosage information for a comparable IKK inhibitor, which can serve as a reference for study
design.

Table 1: In Vitro Activity of HPN-01

Cell
Target/Assay pIC50 IC50 Reference
TypelSystem
IKK-a 6.4 Kinase Assay [2][3]
IKK-B 7.0 Kinase Assay [2][3]
IKK-¢ <4.8 Kinase Assay [2][3]
LPS-stimulated
) 6.1 Human PBMCs [3]
TNF-a secretion
LPS-stimulated
) 6.4 Human PBMCs [3]
IL-1(3 secretion
LPS-stimulated
5.7 Human PBMCs [3]

IL-6 secretion

TNF-0-induced
Human lung

NF-kB nuclear 5.7 ] [3]
_ fibroblast cells
translocation

SREBP-1 Primary human

_ 1.71 uM [4]
expression hepatocytes
SREBP-2 Primary human

) 3.43 uM [4]
expression hepatocytes

Table 2: Dosage of a Comparable IKK2 Inhibitor in a Mouse Model of Liver Fibrosis
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High-fat o
) Significantl
diet and ) )
improve
LPS- _ yimp
) Intraperiton ) NAFLD
induced Daily for 14
IMD-0354 , 30 mg/kg eal and
liver o days
_ o injection reduced
fibrosis in ]
liver
C57BL/6 o
) fibrosis.
mice

Table 3: HPN-01 Clinical Trial Dosage Information (in Healthy Subjects)

Dosage Range Dosage Range

. (Single (Multiple Route of
Study Phase Population . . o .
Ascending Ascending Administration
Dose) Dose)
25 mg, 50 mg, 50 mg, 100 mg,
Healthy
Phase | 100 mg, 150 mg, 200 mg (once Oral
Volunteers

200 mg, 300 mg daily for 14 days)

Experimental Protocols
Protocol 1: Preparation of HPN-01 for In Vivo
Administration

Objective: To prepare a stable and clear solution of HPN-01 for oral or parenteral administration
in animal models.

Materials:
e HPN-01 powder

e Dimethyl sulfoxide (DMSO)
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e PEG300

e Tween-80

e Saline (0.9% NaCl)

e Corn Qil

e 20% SBE-B-CD in Saline

» Sterile microcentrifuge tubes

» Vortex mixer

e Sonicator (optional)

Procedure:

Method A: Aqueous Formulation (for oral or parenteral administration)[3]
e Prepare a stock solution of HPN-01 in DMSO (e.g., 25 mg/mL).

« In a sterile microcentrifuge tube, add the required volume of the HPN-01 stock solution.

e Add the co-solvents in the following order, vortexing after each addition to ensure complete

mixing:
o 10% DMSO (of final volume)
o 40% PEG300 (of final volume)
o 5% Tween-80 (of final volume)
e Add saline to reach the final desired volume (45% of final volume).

» Vortex the final solution thoroughly. If any precipitation is observed, gentle warming or
sonication may be used to aid dissolution. The final solution should be clear.

Method B: Captisol® Formulation (for oral or parenteral administration)[3]
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Prepare a stock solution of HPN-01 in DMSO (e.g., 25 mg/mL).

In a sterile microcentrifuge tube, add the required volume of the HPN-01 stock solution (10%

of final volume).

Add 90% (of final volume) of a 20% SBE-(3-CD in saline solution.

Vortex until the HPN-01 is fully dissolved and the solution is clear.
Method C: Oil-based Formulation (for oral administration)[3]
e Prepare a stock solution of HPN-01 in DMSO (e.g., 25 mg/mL).

« In a sterile microcentrifuge tube, add the required volume of the HPN-01 stock solution (10%
of final volume).

e Add 90% (of final volume) of corn oil.
» Vortex thoroughly to create a uniform suspension or solution.

Note: The solubility of HPN-01 in these formulations is reported to be > 2.5 mg/mL.[3] It is
recommended to prepare fresh dosing solutions for each experiment.

Protocol 2: Induction of a NASH Animal Model and
Treatment with HPN-01

Objective: To evaluate the efficacy of HPN-01 in a diet-induced animal model of NASH.
Animal Model: C57BL/6J mice are a commonly used strain for diet-induced NASH models.

Experimental Workflow:
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Figure 2: Experimental Workflow for NASH Animal Study

Procedure:

e Acclimatization: House male C57BL/6J mice (8-10 weeks old) in a controlled environment
(12-hour light/dark cycle, 22 + 2°C) with ad libitum access to food and water for at least one
week.

e Model Induction:

o Control Group: Feed mice a standard chow diet.

o NASH Model Group: Feed mice a high-fat diet (HFD), often supplemented with fructose in
the drinking water, to induce obesity, insulin resistance, and the histopathological features
of NASH. The duration of the diet can range from 8 to 24 weeks, depending on the desired
severity of the disease.

¢ HPN-01 Treatment:

o Based on the available information for a similar IKK inhibitor, a starting dose range of 10-
50 mg/kg could be considered for dose-ranging studies.

o Prepare the HPN-01 dosing solution using one of the methods described in Protocol 1.

o Administer HPN-01 to a subset of the NASH model group, typically via oral gavage, once
daily.
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o Administer the corresponding vehicle solution to another subset of the NASH model group
and to the control group.

e Monitoring: Monitor body weight, food and water intake, and general health of the animals

throughout the study.

o Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect

blood and liver tissue for analysis.

o Blood Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate
aminotransferase (AST), triglycerides, cholesterol, glucose, and insulin.

o Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin
embedding. Prepare tissue sections and perform Hematoxylin and Eosin (H&E) staining to
assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red or Masson's
trichrome staining to evaluate fibrosis.

o Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for
subsequent RNA extraction and quantitative real-time PCR (QRT-PCR) to measure the
expression of genes involved in inflammation (e.g., Tnf-a, II-6, Ccl2) and fibrosis (e.g.,
Collal, Acta2, Timpl).

o Protein Analysis: Snap-freeze a portion of the liver for protein extraction and Western blot
analysis to assess the activation of the NF-kB pathway (e.g., levels of phosphorylated IKK,
phosphorylated IkBa, and nuclear NF-kB p65).

Conclusion

HPN-01 is a promising IKK inhibitor with a clear mechanism of action relevant to the treatment
of NASH. While specific preclinical dosage information is not yet in the public domain, the
provided in vitro data, formulation protocols, and information on a comparable inhibitor offer a
solid foundation for researchers to design and conduct their own in vivo efficacy studies. The
experimental protocols outlined here provide a standard framework for investigating the
therapeutic potential of HPN-01 in relevant animal models of NASH. As HPN-01 progresses
through clinical development, more detailed preclinical and clinical data are expected to
become available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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